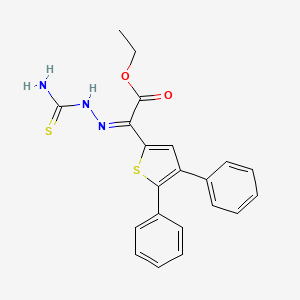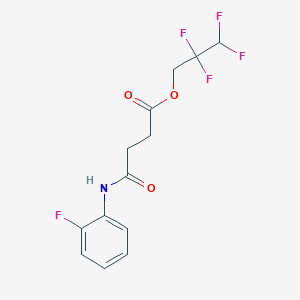![molecular formula C17H16FNO3 B11104289 4-{[(3-Fluoro-4-methylphenyl)imino]methyl}-2-methoxyphenyl acetate](/img/structure/B11104289.png)
4-{[(3-Fluoro-4-methylphenyl)imino]methyl}-2-methoxyphenyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[(3-Fluoro-4-methylphenyl)imino]methyl}-2-methoxyphenyl acetate is an organic compound with the molecular formula C17H16FNO3 This compound is characterized by the presence of a fluoro-substituted phenyl group, an imine linkage, and a methoxy-substituted phenyl acetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(3-Fluoro-4-methylphenyl)imino]methyl}-2-methoxyphenyl acetate typically involves the following steps:
Formation of the Imine Linkage: The reaction between 3-fluoro-4-methylaniline and 2-methoxybenzaldehyde under acidic or basic conditions leads to the formation of the imine linkage. This step is usually carried out in a solvent such as ethanol or methanol, with the reaction mixture being refluxed for several hours.
Acetylation: The resulting imine compound is then acetylated using acetic anhydride in the presence of a catalyst such as pyridine. This step introduces the acetate group to the molecule.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-{[(3-Fluoro-4-methylphenyl)imino]methyl}-2-methoxyphenyl acetate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the imine linkage to an amine.
Substitution: Nucleophilic substitution reactions can occur at the fluoro-substituted phenyl ring, with reagents such as sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
4-{[(3-Fluoro-4-methylphenyl)imino]methyl}-2-methoxyphenyl acetate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-{[(3-Fluoro-4-methylphenyl)imino]methyl}-2-methoxyphenyl acetate involves its interaction with specific molecular targets and pathways. The imine linkage and fluoro-substituted phenyl group are key functional groups that contribute to its reactivity and biological activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biochemical effects.
Comparison with Similar Compounds
Similar Compounds
- 4-{[(3-Fluoro-4-methylphenyl)imino]methyl}benzonitrile
- 4-{[(3-Fluoro-4-methylphenyl)imino]methyl}-2-methoxyphenyl benzoate
Uniqueness
4-{[(3-Fluoro-4-methylphenyl)imino]methyl}-2-methoxyphenyl acetate is unique due to the presence of both a methoxy group and an acetate group on the phenyl ring, which can influence its chemical reactivity and biological activity. The fluoro-substituted phenyl group also adds to its distinctiveness, potentially enhancing its stability and interaction with biological targets.
Properties
Molecular Formula |
C17H16FNO3 |
|---|---|
Molecular Weight |
301.31 g/mol |
IUPAC Name |
[4-[(3-fluoro-4-methylphenyl)iminomethyl]-2-methoxyphenyl] acetate |
InChI |
InChI=1S/C17H16FNO3/c1-11-4-6-14(9-15(11)18)19-10-13-5-7-16(22-12(2)20)17(8-13)21-3/h4-10H,1-3H3 |
InChI Key |
XSAHABOFFZMYEF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N=CC2=CC(=C(C=C2)OC(=O)C)OC)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-({(E)-[1-(4-chlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)-N-phenylbenzenesulfonamide](/img/structure/B11104206.png)

![{[Acetyl(prop-2-en-1-yl)amino]methyl}phosphinate](/img/structure/B11104239.png)
![N-(2-{[2-(cyclohexylamino)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)-2-methoxybenzamide](/img/structure/B11104244.png)
![2-{[6-Amino-3,5-dicyano-4-(propan-2-yl)pyridin-2-yl]sulfanyl}acetamide](/img/structure/B11104260.png)
![N-{(1E)-3-{(2E)-2-[(4,5-dibromofuran-2-yl)methylidene]hydrazinyl}-1-[4-(diethylamino)phenyl]-3-oxoprop-1-en-2-yl}benzamide](/img/structure/B11104263.png)
![N-(3-bromophenyl)-2-[(2E)-2-(3-methoxybenzylidene)hydrazinyl]-2-oxoacetamide](/img/structure/B11104275.png)
![N-[(E)-(4-bromo-3-nitrophenyl)methylidene]-6-iodopyridin-2-amine](/img/structure/B11104276.png)
![2-[6-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-benzothiazol-2-ylsulfanyl]-N-(2,4,6-trimethyl-phenyl)-acetamide](/img/structure/B11104278.png)


![N'-[(E)-(4,5-Dimethoxy-2-nitrophenyl)methylidene]-2-methylbenzohydrazide](/img/structure/B11104293.png)
![2-{2-[(2E)-2-(4-bromobenzylidene)hydrazinyl]-6-(4-bromophenyl)pyrimidin-4-yl}phenol](/img/structure/B11104298.png)
![9-(4-Chlorophenyl)-6-(9-ethylcarbazol-3-yl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B11104300.png)
